1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide
Overview
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the sulfonamide moiety imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced into the pyridine ring using selective fluorination techniques, such as the Umemoto reaction or Balz-Schiemann reaction.
Pyrazole Formation: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Sulfonamide Introduction: The sulfonamide group is incorporated via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields, making the process more efficient and scalable .
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like phosphatidylinositol-3-kinase (PI3K), which are crucial in cancer therapy.
Agrochemicals: The compound exhibits fungicidal activity and is used in developing pesticides that target specific fungal pathogens.
Material Sciences: Its unique electronic properties make it useful in the synthesis of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-containing compounds:
These comparisons highlight the unique combination of the pyrazole and sulfonamide groups in this compound, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2S/c10-9(11,12)6-1-2-8(14-3-6)16-5-7(4-15-16)19(13,17)18/h1-5H,(H2,13,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDLFCCOZRKYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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